Tigecycline hydrochloride

Overview

Description

GAR-936 hydrochloride, also known as tigecycline hydrochloride, is a broad-spectrum glycylcycline antibiotic. It is a semisynthetic derivative of minocycline and belongs to the tetracycline class of antibiotics. GAR-936 hydrochloride was developed to overcome the growing issue of antibiotic resistance among various bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAR-936 hydrochloride involves the modification of the tetracycline structure. The key step in the synthesis is the addition of a glycylamido moiety to the D-ring of minocycline. This modification enhances the antibiotic’s activity against resistant bacterial strains. The synthetic route typically involves the following steps:

Protection of functional groups: Protecting the hydroxyl and amino groups on the tetracycline core to prevent unwanted reactions.

Glycylation: Introducing the glycylamido group to the D-ring of minocycline.

Deprotection: Removing the protective groups to yield the final product.

Industrial Production Methods

Industrial production of GAR-936 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is then purified using techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

GAR-936 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the tetracycline core.

Substitution: Substitution reactions can occur at specific positions on the tetracycline structure, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of GAR-936 hydrochloride with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

GAR-936 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the synthesis and reactivity of glycylcycline antibiotics.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by multidrug-resistant strains.

Industry: Used in the development of new antimicrobial agents and formulations

Mechanism of Action

GAR-936 hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting protein synthesis. The compound’s unique structure allows it to evade common resistance mechanisms, such as efflux pumps and ribosomal protection proteins .

Comparison with Similar Compounds

Similar Compounds

Minocycline: The parent compound of GAR-936 hydrochloride, with a similar tetracycline structure but lacking the glycylamido modification.

Doxycycline: Another tetracycline antibiotic with a different substitution pattern on the tetracycline core.

Tetracycline: The original tetracycline antibiotic, less effective against resistant strains compared to GAR-936 hydrochloride

Uniqueness

GAR-936 hydrochloride is unique due to its enhanced activity against resistant bacterial strains. The addition of the glycylamido group to the D-ring of minocycline significantly improves its efficacy against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and other multidrug-resistant bacteria. This makes GAR-936 hydrochloride a valuable tool in the fight against antibiotic resistance .

Biological Activity

Tigecycline hydrochloride is a glycylcycline antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against multidrug-resistant organisms. This article delves into its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile, supported by data tables and relevant research findings.

Tigecycline functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA into the A site of the ribosome, which prevents peptide elongation during translation. This mechanism allows tigecycline to circumvent common resistance mechanisms seen with other tetracyclines, such as efflux pumps and ribosomal protection proteins .

Key Mechanistic Insights:

- Binding Affinity: Tigecycline has a higher binding affinity compared to minocycline and tetracycline, with studies showing it is 3-20 times more potent in inhibiting protein synthesis .

- Post-Antibiotic Effect: Research indicates a post-antibiotic effect lasting several hours after exposure, particularly noted against Streptococcus pneumoniae and Escherichia coli .

Spectrum of Activity

Tigecycline demonstrates activity against a wide range of pathogens, including both gram-positive and gram-negative bacteria. Its efficacy extends to resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Table 1: Spectrum of Activity of Tigecycline

| Organism Type | Examples | Resistance Overcome |

|---|---|---|

| Gram-Positive Bacteria | MRSA, MSSA, Streptococcus pneumoniae | Ribosomal protection |

| Gram-Negative Bacteria | Escherichia coli, Klebsiella pneumoniae | Efflux pumps |

| Anaerobic Bacteria | Bacteroides fragilis | Various resistance mechanisms |

Clinical Efficacy

Tigecycline has been evaluated in various clinical trials for its efficacy in treating complicated skin and skin structure infections (cSSSI) and complicated intra-abdominal infections (cIAI).

Case Study Findings:

- In a randomized controlled trial involving 546 patients with cSSSI, tigecycline demonstrated comparable clinical response rates to the combination therapy of vancomycin and aztreonam. The clinical response was 79.7% for tigecycline versus 81.9% for the combination therapy, indicating non-inferiority .

- A similar study for cIAI reported that tigecycline was effective in treating infections caused by resistant organisms, with overall response rates exceeding 80% .

Safety Profile

While tigecycline is generally well-tolerated, it is associated with certain adverse effects. The most common include gastrointestinal disturbances such as nausea and vomiting.

Table 2: Adverse Events Associated with Tigecycline Therapy

| Adverse Event | Incidence Rate (%) |

|---|---|

| Nausea | 20 |

| Vomiting | 14 |

| Rash | 5 |

| Elevated Liver Enzymes | Variable |

In clinical trials, approximately 41% of patients reported adverse reactions, leading to discontinuation in about 5% of cases .

Pharmacokinetics

Tigecycline exhibits unique pharmacokinetic properties:

Properties

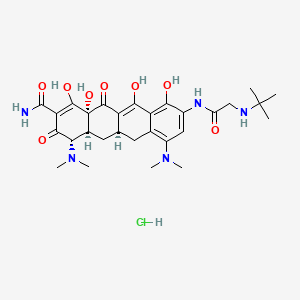

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.ClH/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFADVHACRVXAT-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197654-04-9 | |

| Record name | Tigecycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197654049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIGECYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F4TZ17Y3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.